molecular formula C9H9FN2O2 B1492612 1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2098119-83-4

1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No. B1492612
CAS RN: 2098119-83-4
M. Wt: 196.18 g/mol
InChI Key: BCRPZIFBXKURKP-UHFFFAOYSA-N
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Description

The compound “1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde” is a versatile chemical compound used in various scientific research applications. It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Multicomponent Reactions and Molecular Structures

One area where derivatives of 1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde are significant is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through multicomponent reactions, including Aldol–Michael addition reactions, demonstrating the compound's utility in complex organic syntheses (Barakat et al., 2016).

Synthetic Precursors for Antitumor Agents

Oxopyrimidine-5-carbaldehydes and their derivatives, which relate to the structure of this compound, show promise as synthetic precursors for antitumor agents. They are commonly synthesized through reactions like the Vilsmeier reaction, highlighting their potential in medicinal chemistry (Erkin & Krutikov, 2004).

Heterocyclic Compound Synthesis

The compound has relevance in the synthesis of heterocyclic compounds. A study demonstrated the formation of diastereomeric mixtures of new classes of heterocyclic stable pentaones, showcasing its utility in creating diverse heterocyclic structures (Jalilzadeh & Pesyan, 2011).

Synthesis of Fluorinated Compounds

In the synthesis of fluorinated compounds, derivatives of this chemical are also prominent. For example, fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives were prepared for fluoroalkylidene synthesis, indicating the compound's role in introducing fluorine atoms into organic molecules (Ghosh & Zajc, 2009).

Synthesis of Spiro Dihydrofurans and Cyclopropanes

The compound is instrumental in reactions leading to the formation of spiro dihydrofuran and cyclopropane derivatives, as demonstrated by an efficient methodology for the oxidative addition reaction of various aldehydes (Wang & Gao, 2009).

Catalytic Reactions and Synthesis of Pyrrolidines

Catalytic reactions involving derivatives of this compound lead to the synthesis of pyrrolidines. A study showed that aldimines reacted with 1,1-cyclopropanediesters in the presence of Yb(OTf)3 to produce pyrrolidines (Carson & Kerr, 2005).

properties

IUPAC Name

1-[(5-fluoropyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRPZIFBXKURKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=NC=C(C=N2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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